4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile
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Overview
Description
4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile is an organic compound with the molecular formula C₉H₁₀N₂S It features a thiophene ring substituted with a cyclopropylamino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of thiophene-2-carbonitrile with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The cyclopropylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or other interactions with active sites, while the thiophene ring provides stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the cyclopropylamino group, making it less versatile in certain applications.
Cyclopropylamine: Does not contain the thiophene ring, limiting its use in materials science.
4-Aminothiophene-2-carbonitrile: Similar structure but different functional groups, leading to distinct reactivity and applications.
Uniqueness
4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile is unique due to the combination of the thiophene ring and the cyclopropylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile |
InChI |
InChI=1S/C9H10N2S/c10-4-9-3-7(6-12-9)5-11-8-1-2-8/h3,6,8,11H,1-2,5H2 |
InChI Key |
MXCHSNGONXCNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CSC(=C2)C#N |
Origin of Product |
United States |
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